

Technical Guide: IR Spectroscopy

Characterization of (3- ((Hydroxyimino)methyl)phenyl)boronic acid

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Compound of Interest

Compound Name: (3-
((Hydroxyimino)methyl)phenyl)boronic acid

Cat. No.: B11918135

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Executive Summary & Comparative Analysis

The infrared spectrum of (3-((Hydroxyimino)methyl)phenyl)boronic acid is defined by the simultaneous presence of boronic acid functionalities (

) and oxime functionalities (

), alongside the complete absence of the precursor's aldehyde carbonyl signals.

The following table contrasts the target molecule with its direct precursor (3-Formylphenylboronic acid) and a structural analogue (Phenylboronic acid) to isolate diagnostic peaks.

Table 1: Comparative IR Peak Assignments (cm⁻¹)

Functional Group	Vibration Mode	Target Molecule (Oxime)	Precursor (Aldehyde)	Analogue (Phenylboronic Acid)	Diagnostic Status
Hydroxyl (O-H)	Stretch (H-bonded)	3200–3550 (Broad)	3200–3500 (Broad)	3200–3450 (Broad)	Non-diagnostic (overlaps)
Aldehyde C-H	Fermi Resonance	Absent	2720 & 2820	Absent	Primary Indicator (Loss)
Carbonyl (C=O)	Stretch	Absent	1690–1705 (Strong)	Absent	Primary Indicator (Loss)
Imine (C=N)	Stretch	1630–1650 (Med)	Absent	Absent	Primary Indicator (Gain)
Aromatic Ring	C=C Stretch	1580–1600	1580–1600	1580–1600	Structural confirmation
Boronic B-O	Asym.[1][2] Stretch	1340–1360 (Strong)	1340–1360	1340–1350	Confirms Boron retention
Oxime N-O	Stretch	930–950 (Med)	Absent	Absent	Secondary Indicator (Gain)
Boron C-B	Stretch	1080–1100	1080–1100	1080–1090	Structural confirmation

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Critical Insight: The reaction is deemed complete only when the strong Carbonyl peak ($\sim 1700\text{ cm}^{-1}$) and the Aldehyde C-H Fermi doublet ($2720/2820\text{ cm}^{-1}$) have completely vanished. The appearance of the C=N peak is often less intense than the starting carbonyl and can be obscured by aromatic ring vibrations; therefore, disappearance of the starting material signals is the most reliable metric.

Detailed Spectral Analysis

Region 1: High Frequency ($2500\text{--}3600\text{ cm}^{-1}$)

- The "Boronic Blob": Aryl boronic acids exhibit a characteristic, broad O-H stretching band centered around 3300 cm^{-1} . In the target molecule, the oxime O-H stretch (typically $3000\text{--}3300\text{ cm}^{-1}$) overlaps with the boronic acid O-H.
- Differentiation: While the O-H region is congested, the absence of the sharp Fermi doublet at 2720 and 2820 cm^{-1} (distinctive to the aldehyde C-H) confirms the transformation of the formyl group.

Region 2: The Double Bond Region ($1500\text{--}1800\text{ cm}^{-1}$)

- The Carbonyl Shift: The precursor 3-formylphenylboronic acid displays a dominant C=O stretch at $\sim 1690\text{--}1705\text{ cm}^{-1}$. Upon conversion to the oxime, this peak disappears.[3]
- The Imine Emergence: A new, sharper peak appears at $1630\text{--}1650\text{ cm}^{-1}$ corresponding to the C=N stretch.
 - Note: If the sample is wet or forms a boroxine anhydride (see Section 4), peaks in this region can broaden.

Region 3: The Fingerprint Region ($600\text{--}1500\text{ cm}^{-1}$)

- Boron Signature: The B-O asymmetric stretch at $1340\text{--}1360\text{ cm}^{-1}$ is one of the strongest bands in the spectrum. It confirms that the boronic acid moiety has remained intact during

the oxime formation.

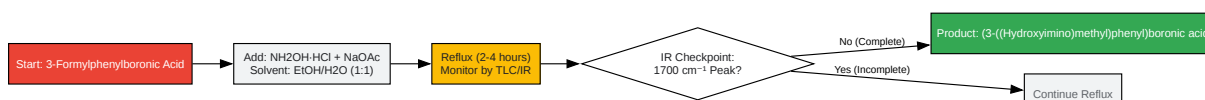
- Oxime Confirmation: A medium-intensity band at 930–950 cm^{-1} is assigned to the N-O stretching vibration, a feature absent in both the aldehyde precursor and phenylboronic acid.

Experimental Protocol: Synthesis & Monitoring

Rationale: This protocol uses a standard ethanol-water reflux method which ensures solubility of the boronic acid while promoting condensation.

Workflow Diagram

The following diagram illustrates the synthesis logic and spectral checkpoints.



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Caption: Synthesis workflow with integrated IR spectral checkpoint for reaction completion.

Step-by-Step Methodology

- Preparation: In a round-bottom flask, dissolve 3-formylphenylboronic acid (1.0 equiv) in a 1:1 mixture of Ethanol and Water (0.5 M concentration).
- Activation: Add Hydroxylamine hydrochloride (1.2 equiv) and Sodium Acetate (1.5 equiv). The NaOAc acts as a buffer to neutralize the HCl released and drive the equilibrium forward.
- Reaction: Heat the mixture to reflux (approx. 80°C) for 2–4 hours.
- In-Process Control (IPC):
 - Take a small aliquot (approx 50 μL).

- Evaporate solvent under a stream of nitrogen.
- IR Measurement: Analyze the residue. Look for the disappearance of the 1695 cm^{-1} peak. If present, continue reflux.
- Workup: Once the carbonyl peak is absent, cool the mixture to room temperature. The oxime product often precipitates upon cooling or removal of ethanol.
- Purification: Filter the precipitate and wash with cold water to remove inorganic salts (NaCl). Recrystallize from Ethanol/Water if necessary.

Troubleshooting & Validation (Self-Validating System)

The Boroxine Artifact

Boronic acids are prone to dehydration, forming cyclic anhydrides called boroxines. This can occur during vacuum drying or heating of the IR sample (e.g., grinding too vigorously in KBr).

- Symptom: The broad O-H band ($3200\text{--}3500\text{ cm}^{-1}$) decreases significantly in intensity.
- Spectral Shift: The B-O stretch may shift slightly, and new bands around $1380\text{--}1400\text{ cm}^{-1}$ (Boroxine ring stretch) may appear or sharpen.
- Validation: To confirm if your sample is the free acid or the boroxine, expose the IR pellet/ATR sample to moist air for 10 minutes. The boroxine will hydrolyze back to the boronic acid, restoring the broad O-H band and the standard B-O profile.

Distinguishing Isomers

The oxime can exist as E (trans) or Z (cis) isomers. While standard IR cannot easily distinguish these without detailed computational modeling, the E-isomer is thermodynamically favored and typically the dominant product in this synthesis.

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